![molecular formula C20H21ClN4O3S B4538923 methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4538923.png)
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Description
Synthesis Analysis
The synthesis of complex organic compounds like methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate often involves multi-step reactions that may include Schiff base formation, ring closures, and substitutions. For instance, similar compounds have been synthesized through reactions involving Schiff base ligands, characterized using various spectroscopic techniques and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray crystallography, which reveals the crystalline structure and spatial arrangement of atoms. For example, compounds with related structures have been studied to understand their tautomeric equilibria and crystalline forms, providing insights into their molecular geometries and electronic structures (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Compounds of this nature can undergo various chemical reactions, including hydrogen bonding and ring transformations. For instance, related molecules have been observed to form hydrogen-bonded chains and sheets through interactions involving carbonyl and nitro groups, which significantly impact their chemical behaviors and reactivity (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be determined through experimental methods like X-ray diffraction and spectroscopy. The crystal structure analysis often provides detailed information on the unit cell parameters, density, and molecular packing within the crystal lattice, which are crucial for understanding the compound's physical characteristics (Minga, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds have explored their reactivity towards different reagents, the formation of derivatives, and the impact of structural modifications on their chemical properties (Kumarasinghe et al., 2009).
properties
IUPAC Name |
methyl 2-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoylamino]-5-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-11-9-15(19(26)28-4)18(29-11)23-20(27)22-17-12(2)24-25(13(17)3)10-14-7-5-6-8-16(14)21/h5-9H,10H2,1-4H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWKXFLJSFHUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}amino)-5-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.